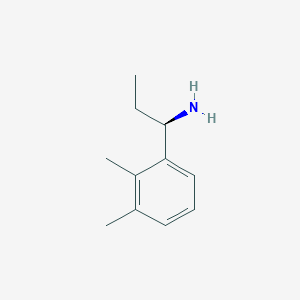![molecular formula C6H12ClNO B15227897 1-Azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B15227897.png)
1-Azaspiro[3.3]heptan-6-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaspiro[3.3]heptan-6-ol hydrochloride is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which consists of two fused rings sharing a single carbon atom. The presence of the azaspiro scaffold imparts unique chemical and biological properties, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-azaspiro[3.3]heptan-6-ol hydrochloride typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S NCO), resulting in the formation of spirocyclic β-lactams. The β-lactam ring is then reduced using alane (AlH3) to yield 1-azaspiro[3.3]heptane .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through scalable and modular approaches. For instance, the reduction of the β-lactam intermediate with alane can be performed on a multi-gram scale, ensuring high overall yields .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[3.3]heptan-6-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions, such as the reduction of the β-lactam ring with alane, are crucial in its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Alane (AlH3) is a key reducing agent used in the synthesis of this compound.
Substitution: Reagents such as lithium diisopropylamide (LDA) and methyl iodide (Me-I) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogues with different functional groups .
Scientific Research Applications
1-Azaspiro[3.3]heptan-6-ol hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-azaspiro[3.3]heptan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. For example, when incorporated into anesthetic drugs, it interacts with sodium channels, leading to the inhibition of nerve signal transmission and resulting in anesthesia .
Comparison with Similar Compounds
2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different biological activities.
Piperidine: A widely used scaffold in medicinal chemistry, often replaced by 1-azaspiro[3.3]heptane to improve drug properties.
2-Oxa-6-azaspiro[3.3]heptane: A related compound with an oxygen atom in the spirocyclic ring, used in similar applications.
Uniqueness: 1-Azaspiro[3.3]heptan-6-ol hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to serve as a bioisostere of piperidine makes it a valuable tool in drug design and development, offering advantages such as increased lipophilicity and metabolic stability .
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
1-azaspiro[3.3]heptan-6-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-3-6(4-5)1-2-7-6;/h5,7-8H,1-4H2;1H |
InChI Key |
FXUWPXJDIOMIOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CC(C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-(chloromethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B15227815.png)

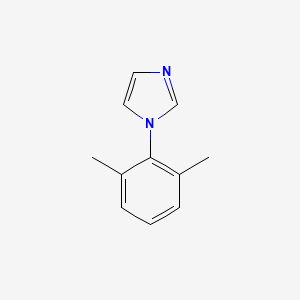

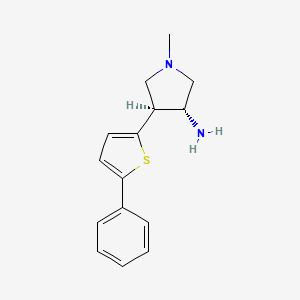
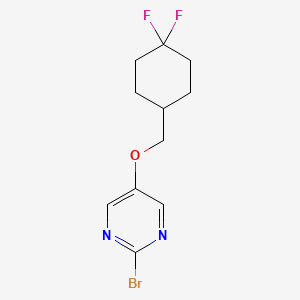
![Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate](/img/structure/B15227847.png)
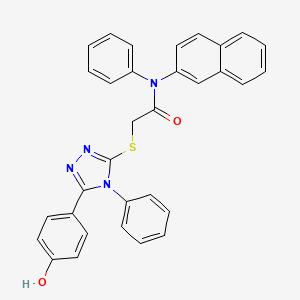
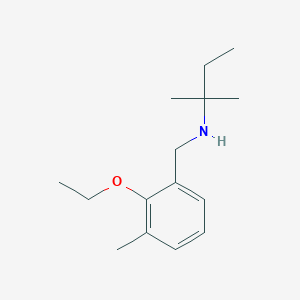
![(S)-1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine](/img/structure/B15227865.png)
![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227870.png)
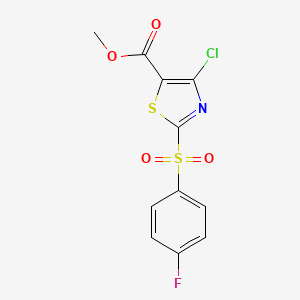
![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B15227881.png)
